molecular formula C6H7ClN2O B180204 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 119223-01-7

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B180204
M. Wt: 158.58 g/mol
InChI Key: YWRZTXKBYCOPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. The mechanisms of the reactions may also be discussed.



Molecular Structure Analysis

This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, to elucidate the compound’s structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions, the products, and the mechanisms.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthetic Approaches and Pharmacological Potential

Oxadiazole derivatives, including the 1,3,4 and 1,2,4 subtypes, are notable for their broad pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds have been shown to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, attributed to their ability to form hydrogen bond interactions with biomacromolecules (Wang et al., 2022). The synthesis of oxadiazole derivatives has been explored through various methods, aiming at enhancing these biological activities for therapeutic applications (Nayak & Poojary, 2019).

Therapeutic Applications

Oxadiazole compounds, due to their structural versatility, have been extensively studied for their therapeutic potential. The 1,3,4-oxadiazole ring, in particular, has been found to effectively bind with different enzymes and receptors, eliciting a wide range of bioactivities. This has led to the development of oxadiazole-based derivatives for treating various ailments, contributing significantly to the field of medicinal chemistry (Verma et al., 2019).

Applications in Sensing and Material Science

Besides pharmacological uses, 1,3,4-oxadiazole derivatives have been identified as promising candidates for applications in sensing and material science. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them suitable for use as metal-ions sensors. This highlights the diverse applications of oxadiazole derivatives beyond medicinal chemistry, extending to analytical chemistry and materials science (Sharma et al., 2022).

Safety And Hazards

This would involve discussing any risks associated with handling the compound, as well as appropriate safety precautions.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.


properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZTXKBYCOPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579694
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

CAS RN

119223-01-7
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.